Cas no 87698-82-6 (4-(2-Bromophenyl)morpholine)

4-(2-Bromophenyl)morpholine structure
4-(2-Bromophenyl)morpholine structure
商品名:4-(2-Bromophenyl)morpholine
CAS番号:87698-82-6
MF:C10H12BrNO
メガワット:242.11238193512
MDL:MFCD03086182
CID:653304

4-(2-Bromophenyl)morpholine 化学的及び物理的性質

名前と識別子

    • 4-(2-Bromophenyl)morpholine
    • 2-BROMOPHENYLMORPHOLINE
    • 4-(2-BROMOPHENYL)MORPHOLIN
    • Morpholine, 4-(2-bromophenyl)-
    • 2-morpholino bromobenzene
    • N-(2-bromophenyl)morpholine
    • 6-bromophenyl morpholine
    • 4-(2-Bromo-phenyl)-morpholine
    • SGUXGSGHYOGBDH-UHFFFAOYSA-N
    • X6107
    • ST24023118
    • 4-(2-Bromophenyl)morpholine (ACI)
    • 2-(4-Morpholino)bromobenzene
    • 2-Morpholinobromobenzene
    • MDL: MFCD03086182
    • インチ: 1S/C10H12BrNO/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8H2
    • InChIKey: SGUXGSGHYOGBDH-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(N2CCOCC2)=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 241.01000
  • どういたいしつりょう: 241.01023 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 159
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 242.11
  • トポロジー分子極性表面積: 12.5
  • 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

  • PSA: 12.47000
  • LogP: 2.35070

4-(2-Bromophenyl)morpholine セキュリティ情報

4-(2-Bromophenyl)morpholine 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-Bromophenyl)morpholine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B804653-100mg
4-(2-Bromophenyl)morpholine
87698-82-6
100mg
$ 70.00 2022-06-06
TRC
B804653-1g
4-(2-Bromophenyl)morpholine
87698-82-6
1g
$ 365.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59560-5g
N-(2-Bromophenyl)morpholine
87698-82-6 97%
5g
¥788.0 2022-04-28
Apollo Scientific
OR52755-1g
4-(2-Bromophenyl)morpholine
87698-82-6 97%
1g
£39.00 2025-02-20
Chemenu
CM163541-5g
4-(2-bromophenyl)morpholine
87698-82-6 95%+
5g
$153 2023-02-18
eNovation Chemicals LLC
D297123-50g
4-(2-Bromophenyl)morpholine
87698-82-6 97%
50g
$1800 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B59560-250mg
N-(2-Bromophenyl)morpholine
87698-82-6 97%
250mg
¥117.0 2022-04-28
Fluorochem
211770-5g
4-(2-Bromophenyl)morpholine
87698-82-6 95%
5g
£148.00 2022-03-01
Fluorochem
211770-1g
4-(2-Bromophenyl)morpholine
87698-82-6 95%
1g
£51.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-XK999-1g
4-(2-Bromophenyl)morpholine
87698-82-6 97%
1g
313.0CNY 2021-08-04

4-(2-Bromophenyl)morpholine 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  4 h, rt
1.3 Reagents: Sodium carbonate Solvents: Water
リファレンス
Synthesis of ortho-Haloaminoarenes by Aryne Insertion of Nitrogen-Halide Bonds
Hendrick, Charles E.; et al, Journal of Organic Chemistry, 2015, 80(2), 1059-1069

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: N,N-Diethyl-2-propanamine
リファレンス
"Tert-Amino effect" in heterocyclic synthesis. Formation of N heterocycles by ring-closure reactions of substituted 2-vinyl-N,N-dialkylanilines
Verboom, Willem; et al, Journal of Organic Chemistry, 1984, 49(2), 269-76

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Diisopropylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Solvents: Water
2.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  rt; 24 h, 105 °C
リファレンス
Palladium-Catalyzed Amination of Aryl Nonaflates
Anderson, Kevin W.; et al, Journal of Organic Chemistry, 2003, 68(25), 9563-9573

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
リファレンス
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sodium bromide ,  Hydrogen peroxide Catalysts: Benzeneseleninic acid Solvents: Diethyl ether ,  Water ;  24 h, pH 6, rt
リファレンス
Substituent Effects in Arylseleninic Acid-Catalyzed Bromination of Organic Substrates with Sodium Bromide and Hydrogen Peroxide
Drake, Michael D.; et al, Organometallics, 2003, 22(20), 4158-4162

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide ,  18-Crown-6 Catalysts: Tris(dibenzylideneacetone)dipalladium ,  (-)-BINAP Solvents: Chloroform
リファレンス
Room temperature catalytic amination of aryl iodides
Wolfe, John P.; et al, Journal of Organic Chemistry, 1997, 62(17), 6066-6068

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Dipotassium phosphate Solvents: Dimethylformamide ;  rt
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
リファレンス
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Cesium fluoride ;  80 °C
リファレンス
Insertion of Arynes into N-Halo Bonds: A Direct Approach to o-Haloaminoarenes
Hendrick, Charles E.; et al, Organic Letters, 2013, 15(13), 3444-3447

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  rt; 24 h, 105 °C
リファレンス
Palladium-Catalyzed Amination of Aryl Nonaflates
Anderson, Kevin W.; et al, Journal of Organic Chemistry, 2003, 68(25), 9563-9573

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Tris(dibenzylideneacetone)dipalladium ,  BINAP Solvents: Toluene ;  16 h, 80 °C
リファレンス
Palladium-catalyzed monoamination of dihalogenated benzenes
Larsen, Simon Birkso; et al, Tetrahedron, 2008, 64(13), 2938-2950

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ;  1 h, rt
1.2 Reagents: Cesium fluoride ;  60 °C
リファレンス
Insertion of Arynes into N-Halo Bonds: A Direct Approach to o-Haloaminoarenes
Hendrick, Charles E.; et al, Organic Letters, 2013, 15(13), 3444-3447

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Toluene ;  1.5 h, reflux
2.1 Reagents: Potassium carbonate Solvents: 1,4-Dioxane ;  20 h, 130 °C; 4 h, 130 °C
リファレンス
Transition-Metal-Free Electrophilic Amination of Arylboroxines
Xiao, Qing; et al, Organic Letters, 2012, 14(16), 4230-4233

4-(2-Bromophenyl)morpholine Raw materials

4-(2-Bromophenyl)morpholine Preparation Products

4-(2-Bromophenyl)morpholine 関連文献

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:87698-82-6)4-(2-Bromophenyl)morpholine
A862461
清らかである:99%
はかる:25g
価格 ($):350.0